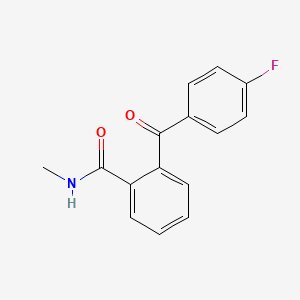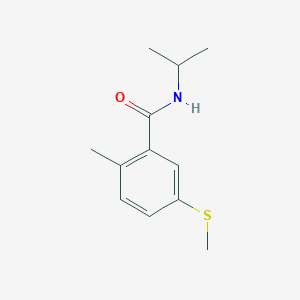
2-(2-chlorophenyl)-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-cyclopropylacetamide (CPCA) is a synthetic compound that belongs to the class of cyclopropyl amides. It is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold and pain. CPCA has been extensively studied for its potential therapeutic applications in various conditions, including chronic pain, inflammation, and cancer.
Wirkmechanismus
2-(2-chlorophenyl)-N-cyclopropylacetamide is a potent inhibitor of TRPM8 channels, which are involved in the sensation of cold and pain. TRPM8 channels are found on sensory neurons and are activated by cold temperatures and certain chemicals. By inhibiting TRPM8 channels, this compound can reduce the sensation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation. It has also been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. Additionally, this compound has been shown to modulate the activity of other ion channels, including voltage-gated sodium channels and calcium channels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-chlorophenyl)-N-cyclopropylacetamide in lab experiments is its potency and specificity as a TRPM8 channel inhibitor. This allows for more precise investigation of the role of TRPM8 channels in various physiological and pathological processes. However, one limitation is that this compound may have off-target effects on other ion channels, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-chlorophenyl)-N-cyclopropylacetamide. One area of interest is the development of more potent and selective TRPM8 channel inhibitors for use in clinical applications. Additionally, further investigation of the anticancer effects of this compound and other TRPM8 channel inhibitors may lead to the development of new cancer therapies. Finally, the role of TRPM8 channels in other physiological processes, such as thermoregulation and cardiovascular function, warrants further investigation.
Synthesemethoden
2-(2-chlorophenyl)-N-cyclopropylacetamide can be synthesized by the reaction of 2-chlorobenzoyl chloride with cyclopropylamine in the presence of a base such as sodium carbonate. The reaction yields this compound as a white crystalline solid with a melting point of 116-118°C.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-N-cyclopropylacetamide has been studied extensively for its potential therapeutic applications in various conditions. It has been shown to have analgesic effects in animal models of chronic pain, including neuropathic pain and inflammatory pain. This compound has also been investigated for its anti-inflammatory properties in models of acute and chronic inflammation. Additionally, this compound has been studied for its potential anticancer effects, as TRPM8 channels are overexpressed in several types of cancer.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-4-2-1-3-8(10)7-11(14)13-9-5-6-9/h1-4,9H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCMUTXJKRHZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)



![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)


